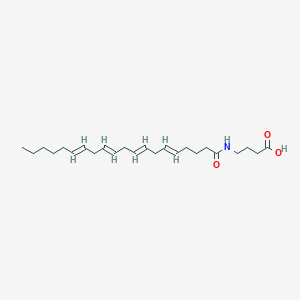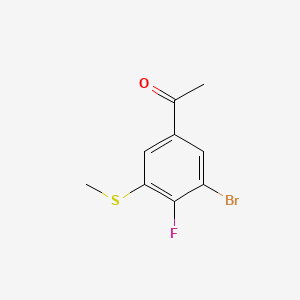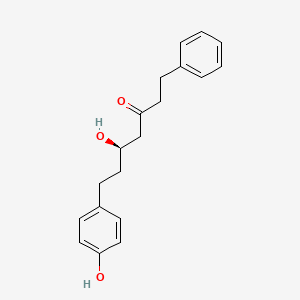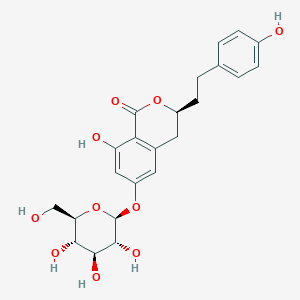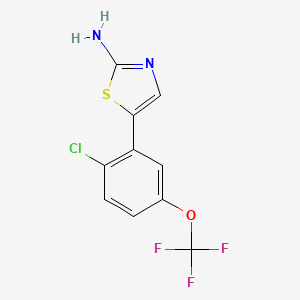
N-isobutyrylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyrylbenzamide is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzamide, where the benzamide moiety is substituted with an isobutyryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-isobutyrylbenzamide can be synthesized through the reaction of benzamide with isobutyryl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct formed during the acylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acylation reactions using benzamide and isobutyryl chloride. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-isobutyrylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: Depending on the substituent, products can include brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
N-isobutyrylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: this compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-isobutyrylbenzamide exerts its effects depends on its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved would vary depending on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-acetylbenzamide
- N-propionylbenzamide
- N-butyrylbenzamide
Uniqueness
N-isobutyrylbenzamide is unique due to the presence of the isobutyryl group, which imparts distinct steric and electronic properties compared to other acyl-substituted benzamides. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
1738-54-1 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
N-(2-methylpropanoyl)benzamide |
InChI |
InChI=1S/C11H13NO2/c1-8(2)10(13)12-11(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13,14) |
Clé InChI |
XKRJZKAIEPCDHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14762486.png)

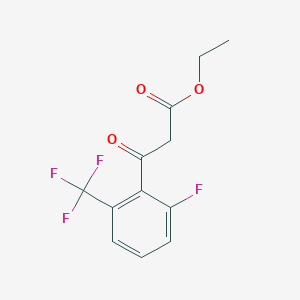
![Sar-[D-Phe8]-des-Arg9-Bradykinin acetate](/img/structure/B14762505.png)
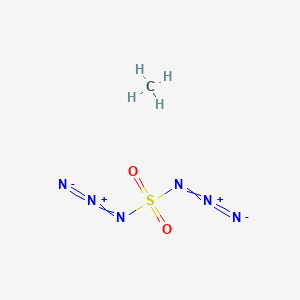
![[4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate](/img/structure/B14762524.png)

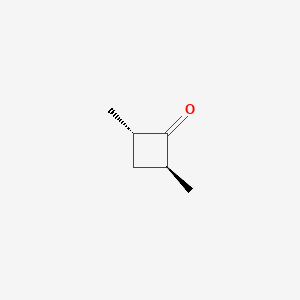
![Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate](/img/structure/B14762545.png)
